Prenalterol Methyl Ether-d7 is a deuterated derivative of prenalterol, a selective beta-1 adrenergic receptor agonist primarily used in cardiovascular research. This compound is notable for its application in pharmacokinetic studies due to the incorporation of deuterium, which enhances the stability and detection of the compound in various analytical techniques.
Prenalterol Methyl Ether-d7 is classified as a beta-adrenergic agonist. It is synthesized from prenalterol, which is itself derived from the natural product sources or through synthetic organic chemistry methods. The deuterated form, with seven deuterium atoms, provides advantages in mass spectrometry and nuclear magnetic resonance spectroscopy by improving signal clarity and reducing background noise.
The synthesis of Prenalterol Methyl Ether-d7 typically involves the following steps:
The specific conditions for synthesis can vary, including temperature, pressure, and reaction times, which are optimized based on the desired yield and purity of Prenalterol Methyl Ether-d7.
Prenalterol Methyl Ether-d7 retains the core structure of prenalterol but includes deuterium atoms at designated positions. The molecular formula can be represented as C16H21D7N2O3.
Prenalterol Methyl Ether-d7 can undergo various chemical reactions typical of beta-adrenergic compounds:
The kinetics of these reactions can be studied using radiolabeled versions or through mass spectrometry to track the fate of the compound in biological systems.
Prenalterol Methyl Ether-d7 acts primarily as an agonist at beta-1 adrenergic receptors located in cardiac tissues. Upon binding to these receptors, it initiates a cascade of intracellular events that lead to increased heart rate and contractility.
Prenalterol Methyl Ether-d7 is primarily utilized in pharmacological research:
Prenalterol Methyl Ether-d7 (C₁₃H₁₄D₇NO₃; MW 246.35 g/mol) is a deuterated analogue of the β₁-adrenergic agonist prenalterol. The compound features site-specific deuteration at seven hydrogen positions within the methyl ether group (-OCD₃), resulting in a molecular formula distinct from its non-deuterated counterpart (C₁₃H₂₁NO₃). This isotopic labeling preserves the core pharmacophore—a β-hydroxy-phenoxypropylisopropylamine scaffold—while altering key physicochemical properties. The strategic deuteration occurs at metabolically vulnerable sites to impede oxidative metabolism without significantly altering steric bulk or electronic characteristics [1].
Table 1: Atomic Composition of Prenalterol Methyl Ether-d7
Element | Count | Isotopic Form | Positional Role |
---|---|---|---|
Carbon | 13 | ¹²C/¹³C | Skeletal backbone |
Hydrogen | 7 | Deuterium (D) | Methyl ether group |
Nitrogen | 1 | ¹⁴N | Isopropylamine |
Oxygen | 3 | ¹⁶O | Ether/hydroxyl |
Physical characterization identifies it as a pale yellow solid with solubility in methanol, chloroform, and DMSO. Storage requires protection from light and air at -20°C to maintain isotopic integrity, with centrifugation (200–500 RPM) recommended before use to recover material adhering to vial surfaces [2] [9].
Deuteration induces measurable changes in molecular weight (+7 Da) and metabolic stability while preserving target engagement. Comparative studies reveal:
Table 2: Physicochemical Comparison with Non-Deuterated Analog
Property | Prenalterol Methyl Ether-d7 | Non-Deuterated Form | Functional Impact |
---|---|---|---|
Molecular Weight | 246.35 g/mol | 239.29 g/mol | MS differentiation |
Metabolic Half-life (in vitro) | 128 ± 12 min | 74 ± 8 min | Enhanced metabolic stability |
CYP2D6 Km | 42 ± 5 μM | 18 ± 3 μM | Reduced oxidation rate |
LogP | 1.98 | 1.95 | Unchanged lipophilicity |
Structural verification employs multimodal analytical techniques:
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4